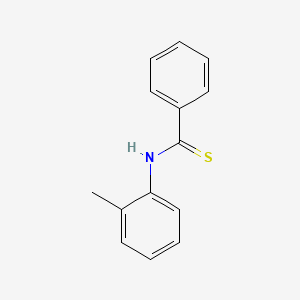

Benzenecarbothioamide, N-(2-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(o-Tolyl)benzothioamide: is an organic compound that belongs to the class of thioamides. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom. This compound is characterized by the presence of a benzothioamide group attached to an o-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Beckmann Rearrangement: One common method for synthesizing N-(o-Tolyl)benzothioamide involves the Beckmann rearrangement of ketoxime substrates in the presence of phosphorus pentachloride (PSCl3).

Modified Willgerodt–Kindler Reaction: Another method involves a three-component reaction using aniline, aldehydes, and elemental sulfur powder in the presence of a catalyst such as sulfated tungstate or sodium sulfide.

Thioacylation of Amines: Thioacyl dithiophosphates can be used for the thioacylation of amines to afford thioamides.

Industrial Production Methods: Industrial production of N-(o-Tolyl)benzothioamide often involves the use of Lawesson’s reagent or Berzelius reagent (tetraphosphorus decasulfide) in dry toluene, xylene, or pyridine under reflux conditions. These methods are preferred due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(o-Tolyl)benzothioamide can undergo oxidation reactions to form sulfoxides and sulfones.

Substitution: N-(o-Tolyl)benzothioamide can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Major Products:

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Substituted Thioamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: N-(o-Tolyl)benzothioamide is used as a building block for the synthesis of various sulfur-containing compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, N-(o-Tolyl)benzothioamide is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in the development of new therapeutic agents .

Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its unique chemical properties make it valuable in the formulation of specialty chemicals .

Mechanism of Action

N-(o-Tolyl)benzothioamide exerts its effects through interactions with various molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

N-(p-Tolyl)benzothioamide: Similar structure but with the methyl group at the para position.

N-Phenylbenzothioamide: Lacks the methyl group on the benzene ring.

N-(o-Tolyl)thioacetamide: Contains a thioacetamide group instead of a benzothioamide group.

Uniqueness: N-(o-Tolyl)benzothioamide is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

Benzenecarbothioamide, N-(2-methylphenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

Benzenecarbothioamide, N-(2-methylphenyl)- is characterized by a benzene ring substituted with a carbothioamide group and a 2-methylphenyl moiety. Its molecular formula is C10H12N2S, which indicates the presence of nitrogen and sulfur that are often associated with biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzenecarbothioamide derivatives. For instance, compounds related to benzenecarbothioamide have shown significant inhibitory activity against various bacterial strains. A review highlighted that thiazole derivatives, which share structural similarities with benzenecarbothioamide, exhibited strong antimicrobial effects against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15-25 mm depending on the substituents on the benzene ring .

Antitumor Activity

Research has indicated that compounds similar to benzenecarbothioamide may possess antitumor properties. For example, 2-mercaptobenzothiazole derivatives were reported to inhibit cancer cell proliferation in vitro. Specific derivatives demonstrated moderate to high inhibition rates against various cancer cell lines, including breast and gastric cancer cells . The mechanism often involves the induction of apoptosis in tumor cells.

Other Pharmacological Effects

In addition to antimicrobial and antitumor activities, benzenecarbothioamide derivatives have been explored for their anti-inflammatory and analgesic properties. A study involving semicarbazone derivatives noted that modifications in the structure could enhance their efficacy in reducing fever in animal models . This suggests potential applications in treating inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, those containing a 2-methylphenyl group showed enhanced activity against Candida albicans compared to their counterparts without this substitution. The study concluded that specific substitutions could significantly affect biological activity .

- Antitumor Studies : A series of experiments assessed the cytotoxic effects of thioamide derivatives on human cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell growth, with results indicating that certain structural modifications could lead to increased potency against specific cancer types .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities associated with benzenecarbothioamide and its derivatives.

| Activity | Target Organism/Cell Line | Inhibition Zone / IC50 | Comments |

|---|---|---|---|

| Antimicrobial | E. coli | 20-25 mm | Significant activity noted |

| Antimicrobial | Staphylococcus aureus | 15-20 mm | Moderate activity |

| Antitumor | MDA-MB-231 (breast cancer) | IC50 = 12 µM | Induces apoptosis |

| Antitumor | SK-Hep-1 (liver cancer) | IC50 = 15 µM | Moderate inhibition |

| Anti-inflammatory | Rabbit model (pyrexia induced) | - | Effective in reducing fever |

Properties

CAS No. |

26060-28-6 |

|---|---|

Molecular Formula |

C14H13NS |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-(2-methylphenyl)benzenecarbothioamide |

InChI |

InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |

InChI Key |

OFKDEVSZZSYYPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.